Bienvenue dans la boutique en ligne BenchChem!

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

medicinal chemistry structure-activity relationship halogenated building blocks

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1311314-47-2) is a heterocyclic building block that combines a 3-bromopyrrolidin-2-one core with a 1-methyl-1H-pyrazol-4-yl substituent at the lactam nitrogen. Its molecular formula is C₈H₁₀BrN₃O (MW 244.09 g/mol) with an XLogP3-AA of 0.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C8H10BrN3O
Molecular Weight 244.09 g/mol
CAS No. 1311314-47-2
Cat. No. B1524988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
CAS1311314-47-2
Molecular FormulaC8H10BrN3O
Molecular Weight244.09 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)N2CCC(C2=O)Br
InChIInChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3
InChIKeyJMVINFSKEVPFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1311314-47-2) – Procurement-Relevant Physicochemical and Structural Profile for Research Sourcing


3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1311314-47-2) is a heterocyclic building block that combines a 3-bromopyrrolidin-2-one core with a 1-methyl-1H-pyrazol-4-yl substituent at the lactam nitrogen. Its molecular formula is C₈H₁₀BrN₃O (MW 244.09 g/mol) with an XLogP3-AA of 0.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [1]. Commercial suppliers typically offer this compound at 95% purity for research use . The 3-bromo substituent provides a reactive handle for nucleophilic displacement or metal-catalyzed cross-coupling, enabling downstream diversification at the C3 position of the pyrrolidinone ring. This scaffold is of interest in medicinal chemistry programs targeting kinase and GPCR ligand design .

Why 3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one Cannot Be Replaced by Other Pyrrolidinone-Pyrazole Analogs in SAR-Driven Projects


The 3-bromo substitution pattern on the pyrrolidin-2-one ring of CAS 1311314-47-2 is structurally distinct from the more common 4-amino or 4-unsubstituted analogs, such as 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one and 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one [1]. The bromine atom at the C3 position offers a vector for late-stage functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) that is not available in the 4-substituted congeners, which instead present an amino or unsubstituted methylene group . This regiochemical difference translates into divergent SAR outcomes in kinase inhibitor programs, where the spatial orientation of substituents around the pyrrolidinone ring critically influences target binding [2]. Substituting the 3-bromo compound with a 3-amino analog (CAS 1247359-59-6) would fundamentally alter the hydrogen-bonding capacity, lipophilicity, and synthetic trajectory of any lead series, potentially collapsing potency or introducing off-target liabilities.

Quantitative Evidence Guide for Differentiating 3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1311314-47-2)


Regiochemical Differentiation: C3-Bromo vs. C3-Amino Analogs in Pyrrolidinone Reactivity

The target compound bears a bromine atom at the C3 position of the pyrrolidin-2-one ring, which is synthetically orthogonal to the amino group present in the closest commercially available analog, 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1247359-59-6) [1]. The bromine enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) that are inaccessible with the amino congener, which instead participates in amide bond formation or reductive amination . This divergence in synthetic utility is critical for library design in fragment-based drug discovery programs.

medicinal chemistry structure-activity relationship halogenated building blocks

Lipophilicity Tuning: XLogP3-AA Comparison of 3-Bromo vs. 4-Unsubstituted Pyrrolidinone-Pyrazole Scaffolds

The computed XLogP3-AA for the target compound is 0.5 [1], compared to 0.2 for the 4-unsubstituted analog 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) [2]. This 0.3 log unit increase in lipophilicity is attributable to the bromine atom replacing a hydrogen at the C3 position, which can enhance passive membrane permeability without introducing additional hydrogen bond donors or acceptors.

physicochemical property lipophilicity ADME optimization

Hydrogen-Bonding Profile: 3-Bromo vs. 3-Amino Congeners for Fragment-Based Library Design

The target compound has zero hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA), whereas the 3-amino analog (CAS 1247359-59-6) carries one HBD and three HBA [1]. This difference in hydrogen-bonding capacity is consequential in fragment-based screening campaigns, where the number and arrangement of HBD/HBA influence binding thermodynamics, selectivity, and the likelihood of false-positive hits due to aggregation [2].

fragment-based drug discovery hydrogen bonding scaffold diversity

Commercial Availability and Purity Benchmarking Against the 3,5-Dimethylpyrazole Isomer

The target compound is supplied at 95% purity by multiple vendors, including AKSci (8256DL) and Enamine (EN300-74451) . Its regioisomeric analog, 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 1354952-65-0), features an additional methyl group on the pyrazole ring and is also commercially available, but the 1-methyl-1H-pyrazol-4-yl substitution pattern of the target compound provides a distinct vector angle from the pyrrolidinone core, which may be preferred for certain kinase hinge-binding motifs .

chemical procurement purity specification building block sourcing

High-Impact Research and Industrial Application Scenarios for 3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1311314-47-2)


Kinase Inhibitor Fragment Library Design Using Halogenated Pyrrolidinone-Pyrazole Scaffolds

The zero-HBD, two-HBA profile of 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one aligns with fragment-based screening requirements for kinase targets, where excessive hydrogen-bond donors are associated with promiscuous binding [1]. The 3-bromo handle permits on-DNA or on-bead diversification via Suzuki-Miyaura coupling to generate focused libraries probing the solvent-exposed region of the ATP-binding pocket . This compound can serve as a core scaffold in DNA-encoded library (DEL) synthesis, where its single rotatable bond limits conformational entropy penalties upon target binding [1].

GPCR Allosteric Modulator Lead Optimization Leveraging C3 Bromine Reactivity

The C3 bromine atom provides a synthetic entry point for introducing diverse aromatic and heteroaromatic groups via Pd-catalyzed cross-coupling, enabling systematic exploration of the allosteric pocket in Class A GPCRs [2]. The 1-methylpyrazol-4-yl substituent can engage in π-π stacking with conserved tyrosine or phenylalanine residues in the transmembrane domain, while the brominated pyrrolidinone core allows for iterative SAR expansion without the need for de novo scaffold synthesis .

CNS Penetrant Probe Synthesis Exploiting Favorable Physicochemical Properties

With an XLogP3-AA of 0.5, zero HBDs, and a molecular weight of 244 g/mol, 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one resides within the optimal property space for CNS drug candidates [1]. The bromine atom can be replaced via nucleophilic aromatic substitution or metal-catalyzed coupling to introduce amine or ether functionalities that further tune basicity and P-gp efflux ratios, making it a versatile starting point for neuroscience probe development .

Comparative SAR Studies Distinguishing 3-Bromo from 3-Amino and 4-Unsubstituted Congeners

Side-by-side evaluation of the 3-bromo compound with 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one and 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one enables rigorous assessment of the contribution of bromine substitution to target potency, selectivity, and metabolic stability [2]. Such head-to-head SAR campaigns are essential for prosecuting chemical probes against understudied kinases and epigenetic targets, where subtle differences in scaffold geometry can determine tool compound suitability [1].

Quote Request

Request a Quote for 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.